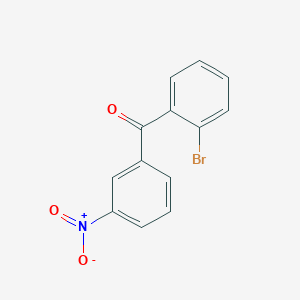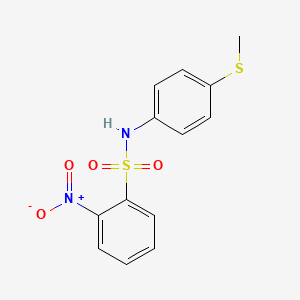
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring and a methylsulfanylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of 4-methylsulfanylphenylamine to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product is N-(4-methylsulfonylphenyl)-2-nitrobenzenesulfonamide.
Reduction: The major product is N-(4-methylsulfanylphenyl)-2-aminobenzenesulfonamide.
Substitution: The products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methylsulfonylphenyl)-2-nitrobenzenesulfonamide
- 2-(4-methylsulfonylphenyl) indole derivatives
- 2,4-disubstituted thiazoles
Uniqueness
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a methylsulfanyl group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer a different spectrum of activity or improved efficacy in certain applications .
Propiedades
Número CAS |
919360-32-0 |
|---|---|
Fórmula molecular |
C13H12N2O4S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H12N2O4S2/c1-20-11-8-6-10(7-9-11)14-21(18,19)13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3 |
Clave InChI |
APWXTKNIHUPYSQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
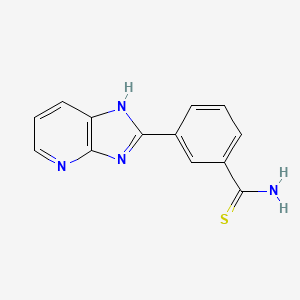
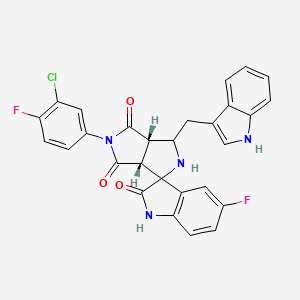
![4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B12637749.png)
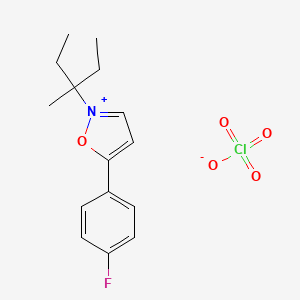

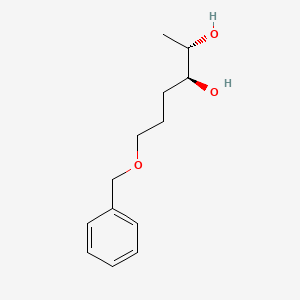

![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12637801.png)
